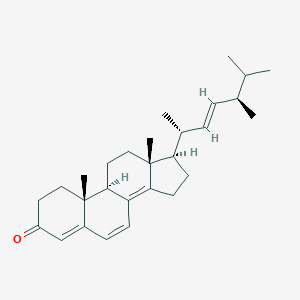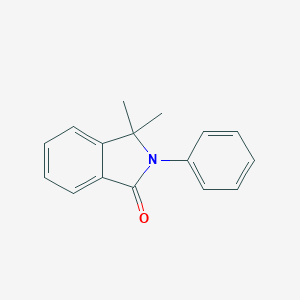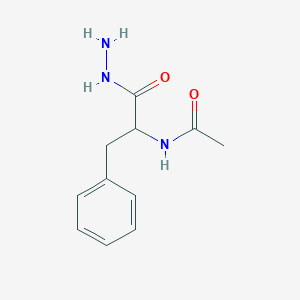
カフェイン-トリメチル-13C3
概要
説明
科学的研究の応用
Caffeine-13C3 is widely used in scientific research, including:
作用機序
カフェイン-13C3 は、天然のカフェインの挙動を模倣することでその効果を発揮します。 主に中枢神経系におけるアデノシン受容体、特に A1 受容体と A2A 受容体のアンタゴニストとして作用します . これは、神経活動の増加とドーパミンやノルエピネフリンなどの神経伝達物質の放出につながり、覚醒の向上と疲労の軽減につながります .
類似の化合物との比較
類似の化合物
カフェイン: コーヒー、紅茶、その他の飲料に含まれる天然の刺激物質。
テオブロミン: チョコレートに含まれる関連化合物で、カフェインと同様ですが、より穏やかな刺激効果があります。
テオフィリン: 喘息などの呼吸器疾患の治療に使用されます.
独自性
カフェイン-13C3 は、その同位体標識により、さまざまな分析アプリケーションで正確な定量とトレーシングが可能になるため、独自です。 これは、研究と産業において、未標識の化合物では不可能な洞察を提供する貴重なツールとなっています .
生化学分析
Biochemical Properties
Caffeine-trimethyl-13C3 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is similar to those of regular caffeine, given their structural similarity .
Cellular Effects
Caffeine-trimethyl-13C3 affects various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Caffeine-trimethyl-13C3 is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of Caffeine-trimethyl-13C3 may change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Caffeine-trimethyl-13C3 vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Caffeine-trimethyl-13C3 is involved in various metabolic pathways. It interacts with several enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
Caffeine-trimethyl-13C3 is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
合成経路と反応条件
カフェイン-13C3 の合成は、カフェイン分子への炭素-13 同位体の組み込みを伴います。これは、通常、標識された前駆体から始まる一連の化学反応によって達成されます。 このプロセスは、標識されたテオブロミンまたはテオフィリンのメチル化、それに続く目的の生成物を単離するための精製工程が含まれます .
工業生産方法
カフェイン-13C3 の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、最終製品の同位体純度と一貫性を確保するための厳格な品質管理措置が含まれます。 次に、この化合物は、分析アプリケーションで使いやすくするために、通常メタノール中の溶液に調製されます .
化学反応の分析
反応の種類
カフェイン-13C3 は、次のようなさまざまな化学反応を起こします。
酸化: この反応は、カフェインのさまざまな酸化された誘導体の形成につながる可能性があります。
還元: あまり一般的ではありませんが、還元反応はカフェイン分子を修飾する可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は、パラキサンチンやテオブロミンなどの化合物を生成する可能性があります .
科学研究アプリケーション
カフェイン-13C3 は、次のような科学研究で広く使用されています。
類似化合物との比較
Similar Compounds
Caffeine: The natural stimulant found in coffee, tea, and other beverages.
Theobromine: A related compound found in chocolate, with similar but milder stimulant effects.
Theophylline: Used medically to treat respiratory diseases like asthma.
Uniqueness
Caffeine-13C3 is unique due to its isotopic labeling, which allows for precise quantification and tracing in various analytical applications. This makes it an invaluable tool in research and industry, providing insights that are not possible with unlabeled compounds .
特性
IUPAC Name |
1,3,7-tri((113C)methyl)purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4H,1-3H3/i1+1,2+1,3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYVLZVUVIJVGH-VMIGTVKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]N1C=NC2=C1C(=O)N(C(=O)N2[13CH3])[13CH3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437172 | |
| Record name | 1,3,7-Tris[(13C)methyl]-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78072-66-9 | |
| Record name | 1,3,7-Tris[(13C)methyl]-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 78072-66-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















